molecular formula C15H11NO3 B13016596 2-(p-Tolyloxy)isoindoline-1,3-dione

2-(p-Tolyloxy)isoindoline-1,3-dione

Cat. No.: B13016596
M. Wt: 253.25 g/mol
InChI Key: GTIRZIHHDARMNV-UHFFFAOYSA-N
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Description

2-(p-Tolyloxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an isoindoline-1,3-dione core with a p-tolyloxy substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyloxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with p-toluidine in the presence of a suitable solvent and catalyst. One common method is the condensation reaction in toluene solvent under reflux conditions for 24 hours . Another approach involves the use of solventless conditions with simple heating, which aligns with green chemistry principles .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using phthalic anhydride and p-toluidine. The process can be optimized for higher yields and purity by employing efficient catalysts and reaction conditions. The use of environmentally friendly methods, such as solventless reactions, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyloxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the isoindoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: The parent compound with a similar core structure.

    N-Substituted Isoindoline-1,3-diones: Compounds with various substituents at the nitrogen atom.

    Phthalimide Derivatives: Compounds with a similar isoindoline-1,3-dione core but different substituents.

Uniqueness

2-(p-Tolyloxy)isoindoline-1,3-dione is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for diverse applications .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(4-methylphenoxy)isoindole-1,3-dione

InChI

InChI=1S/C15H11NO3/c1-10-6-8-11(9-7-10)19-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3

InChI Key

GTIRZIHHDARMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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